molecular formula C15H11F3O3 B594197 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261902-93-5

3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B594197
CAS No.: 1261902-93-5
M. Wt: 296.245
InChI Key: CJIXZYYEHIKXJX-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid is a useful research compound. Its molecular formula is C15H11F3O3 and its molecular weight is 296.245. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Phenyl Ether Derivatives : Studies on marine-derived fungi like Aspergillus carneus led to the isolation of phenyl ether derivatives, indicating the ongoing exploration of natural products and their synthetic analogs for diverse applications, such as antioxidants (Lan-lan Xu et al., 2017).
  • Development of Cholinesterase Inhibitors : Sequential transformation of triazoles derived from methoxybenzoic acid highlights the chemical versatility of these compounds in generating potential therapeutic agents for neurological disorders (M. Arfan et al., 2018).

Medicinal Chemistry Applications

  • COX-1-selective Inhibitors : The structural analysis of COX-1-selective inhibitors, including those with methoxyphenyl groups, provides insights into drug design strategies for anti-inflammatory agents (S. Long et al., 2009).

Materials Science and Spectroscopy

  • Nonlinear Optical Properties : The study of compounds with methoxyphenyl groups for their nonlinear optical activity underlines the potential of such organic molecules in developing advanced materials for optical applications (Ö. Tamer et al., 2015).

Mechanism of Action

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-13-4-2-9(3-5-13)10-6-11(14(19)20)8-12(7-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIXZYYEHIKXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689184
Record name 4'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-93-5
Record name 4'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.